4-Chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-amine
Overview
Description
4-Chloro-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-amine, or 4-chloro-6-MPT, is an organic compound with a wide range of potential scientific applications. It is a member of the triazine family of compounds, which are characterized by their three nitrogen atoms and a ring of six carbon atoms. 4-chloro-6-MPT has been studied extensively in recent years, and has been found to have interesting properties that make it attractive for use in a variety of scientific research applications.
Scientific Research Applications
Polymer Enhancement
One significant application of similar triazine derivatives involves the thermal oxidation stability of polymers. For instance, a blend containing calixarene and a high molecular weight hindered amine compound, synthesized from alkylated piperidineamine and cyanuric chloride, demonstrated excellent antithermal oxidative performance in polypropylene. This blend benefits from the synergistic effects between the components, indicating the potential of triazine compounds in enhancing polymer stability (Feng Ya & Cui Yong, 2001). Another study focused on the antiphoto-oxidative performance of a blend prepared from a similar compound, showing significant improvements in polypropylene's resistance to photo-oxidative degradation (Hong Xue-chuan, 2003).
Chiral Separation
Triazine derivatives have been utilized in the resolution of diastereomers of amino acids, demonstrating the chemical versatility of these compounds. Specifically, chiral derivatizing reagents based on cyanuric chloride, including a variant of the triazine structure, were synthesized for chiral separation of protein and non-protein amino acids, showcasing their potential in analytical chemistry (R. Bhushan & C. Agarwal, 2011).
Antimicrobial and Antituberculosis Activity
Triazine derivatives have been investigated for their antimicrobial properties. A study on a series of triazine compounds synthesized via a simple protocol demonstrated significant antimicrobial activity against various bacteria and fungi, with certain compounds showing inhibition equivalent to standard drugs against tuberculosis (Rahul V. Patel, P. Kumari, D. Rajani, & K. Chikhalia, 2012). Another study synthesized novel s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties, investigating their molecular structures and potential biological activities (Ihab Shawish et al., 2021).
Chemical Synthesis and Structural Analysis
The chemical synthesis of triazine derivatives and their structural analysis play a crucial role in their application. For example, a study on the thermal rearrangement of disubstituted sym-triazines into oxazolo- or imidazo-sym-triazinones highlights the versatility of triazine compounds in organic synthesis (V. V. Dovlatyan et al., 2010). Additionally, the synthesis of 4-aryl-6-cycloamino-1,3,5-triazin-2-amines via a one-pot microwave irradiation method offers a new approach to creating diverse triazine-based compounds, with some showing potent antileukemic activity (A. Dolzhenko et al., 2021).
properties
IUPAC Name |
4-chloro-6-(4-methylpiperidin-1-yl)-1,3,5-triazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5/c1-6-2-4-15(5-3-6)9-13-7(10)12-8(11)14-9/h6H,2-5H2,1H3,(H2,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEZNVXHCJYFSGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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